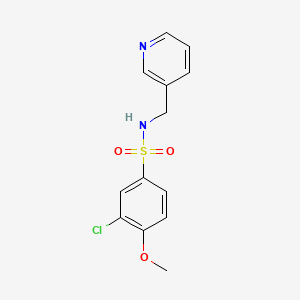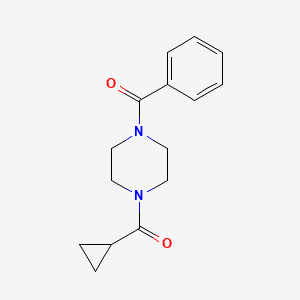![molecular formula C17H13ClN2O4 B5749545 4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)
4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid, commonly known as CBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of CBB in cancer cells involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, CBB can induce the accumulation of misfolded and damaged proteins, leading to the activation of the unfolded protein response and ultimately, apoptosis.
Biochemical and Physiological Effects:
CBB has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of the proteasome, and the labeling and detection of proteins. CBB has also been shown to have anti-inflammatory and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CBB in lab experiments is its ability to selectively label and detect proteins, allowing for the quantification and analysis of protein expression in various biological samples. However, CBB has some limitations, including its potential toxicity and the need for optimization of labeling conditions to minimize non-specific binding.
Orientations Futures
There are several future directions for the study of CBB, including the development of more selective and potent proteasome inhibitors, the optimization of labeling conditions for improved protein detection, and the investigation of CBB's potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CBB in various biological systems.
Conclusion:
In conclusion, CBB is a promising chemical compound that has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its ability to selectively label and detect proteins, induce apoptosis in cancer cells, and inhibit the proteasome make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in new areas of research.
Méthodes De Synthèse
The synthesis of CBB involves the condensation of 5-chloro-2-aminobenzoic acid with 4-(4-aminophenyl)-2-oxobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure CBB.
Applications De Recherche Scientifique
CBB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CBB has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. CBB has also been investigated for its potential use as an anti-inflammatory and antiviral agent.
In biochemistry, CBB has been used as a tool for protein labeling and detection. CBB can react with primary amines on proteins to form stable amide bonds, allowing for the detection and quantification of proteins in various biological samples.
In materials science, CBB has been used as a building block for the synthesis of functional materials such as fluorescent polymers and metal-organic frameworks.
Propriétés
IUPAC Name |
4-[4-(5-chloro-1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-3-6-14-13(9-11)20-17(24-14)10-1-4-12(5-2-10)19-15(21)7-8-16(22)23/h1-6,9H,7-8H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVPUSRDISDAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5749463.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5749472.png)

![N-isopropyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5749486.png)

![4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5749501.png)

![N-benzyl-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5749524.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5749543.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5749563.png)
![4-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749568.png)
![2-[(4-chlorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5749575.png)
